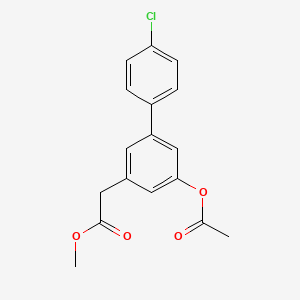![molecular formula C16H14ClNO2 B13947102 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is an organic compound with the molecular formula C16H14ClNO2. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride typically involves the acylation of 2-methyl-4-aminobenzoic acid with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .
化学反应分析
Types of Reactions
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
Carboxylic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
科学研究应用
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is used in various scientific research applications, including:
作用机制
The mechanism of action of 2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride involves its ability to act as an acylating agent. The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters . This reactivity is due to the presence of the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
Uniqueness
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This compound’s ability to act as an acylating agent makes it valuable in the synthesis of various organic molecules .
属性
分子式 |
C16H14ClNO2 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC 名称 |
2-methyl-4-[(2-methylbenzoyl)amino]benzoyl chloride |
InChI |
InChI=1S/C16H14ClNO2/c1-10-5-3-4-6-14(10)16(20)18-12-7-8-13(15(17)19)11(2)9-12/h3-9H,1-2H3,(H,18,20) |
InChI 键 |
UFKZQXMKNNRXQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


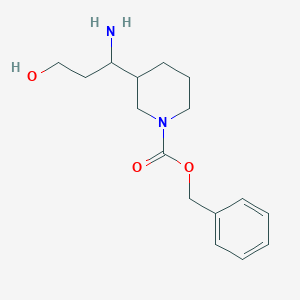
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
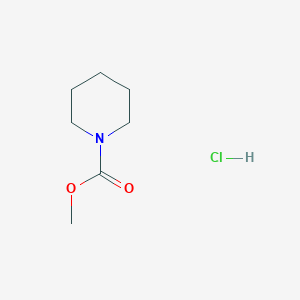
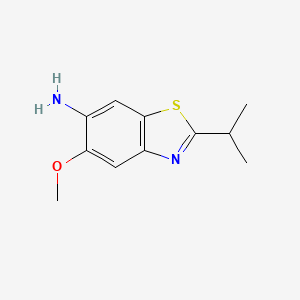
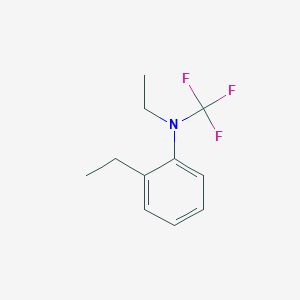
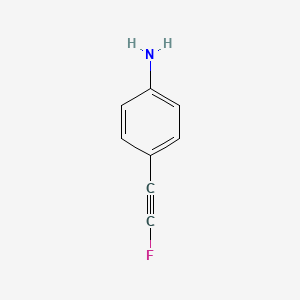
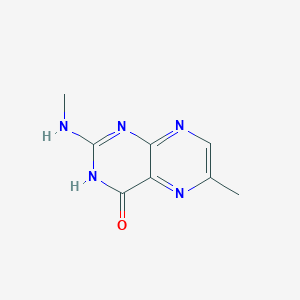
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
